ethyl 4-[(6-chloro-5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate
Description
ethyl 4-[(6-chloro-5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of chromenyl piperazine derivatives. This compound is characterized by the presence of a chromenyl ring system, which is fused with a piperazine moiety. The chromenyl ring is substituted with chlorine and methyl groups, while the piperazine ring is attached to an ethyl ester group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Properties
IUPAC Name |
ethyl 4-[(6-chloro-5,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4/c1-4-25-19(24)22-7-5-21(6-8-22)11-14-10-16(23)26-15-9-12(2)18(20)13(3)17(14)15/h9-10H,4-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHUPFQUNFDRSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C(=C(C(=C3)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(6-chloro-5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenyl intermediate. This can be achieved through the condensation of 6-chloro-5,7-dimethyl-2-oxochromene with an appropriate aldehyde under acidic conditions. The resulting intermediate is then subjected to a nucleophilic substitution reaction with piperazine to form the chromenyl piperazine derivative. Finally, the ethyl ester group is introduced through esterification using ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[(6-chloro-5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The chromenyl ring can be oxidized to form quinone derivatives.
Reduction: Reduction of the chromenyl ring can yield dihydrochromene derivatives.
Substitution: The chlorine atom on the chromenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromenyl piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 4-[(6-chloro-5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-[(6-chloro-5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The chromenyl ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the piperazine moiety can interact with various enzymes and receptors, modulating their activity. These interactions result in the compound’s observed biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(6-chloro-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate: Lacks the dimethyl substitution on the chromenyl ring.
Ethyl 4-[(6-bromo-5,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate: Contains a bromine atom instead of chlorine.
Ethyl 4-[(6-chloro-5,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-1-carboxylate: Contains a piperidine ring instead of piperazine.
Uniqueness
ethyl 4-[(6-chloro-5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is unique due to the specific combination of substituents on the chromenyl ring and the presence of the piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Ethyl 4-[(6-chloro-5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate, a compound featuring both piperazine and coumarin moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, including antimicrobial, anticancer, and neuroprotective properties, supported by various studies and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure integrates a piperazine ring with a coumarin derivative, which is known for its diverse pharmacological activities.
Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. In a study evaluating various coumarin analogues, including this compound, it was found that:
- Inhibition against Gram-positive and Gram-negative bacteria : The compound demonstrated effective inhibition against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 25 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
| Bacillus subtilis | 25 |
Anticancer Activity
The potential anticancer effects of this compound have been explored in several studies. It has been reported to induce apoptosis in cancer cells through various mechanisms:
- Inhibition of cell proliferation : The compound significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range .
- Mechanism of action : Studies suggest that it may operate through the modulation of apoptotic pathways and inhibition of specific kinases involved in cell survival .
Neuroprotective Effects
Emerging research has also highlighted the neuroprotective potential of coumarin derivatives:
- Oxidative Stress Reduction : The compound demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in neuronal cells.
- Neuroprotection in Models : In vitro studies using neuronal cell lines showed that treatment with this compound led to increased cell survival under stress conditions .
Study 1: Antimicrobial Efficacy
In a comparative study on coumarin derivatives published in Molecules, ethyl 4-[(6-chloro-5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine was tested against multiple bacterial strains. The results indicated that this compound exhibited superior activity compared to standard antibiotics like ciprofloxacin, particularly against resistant strains .
Study 2: Anticancer Properties
A recent investigation focused on the anticancer effects of various piperazine derivatives found that ethyl 4-[(6-chloro-5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine showed promising results in inhibiting tumor growth in xenograft models, suggesting its potential as a lead compound for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
